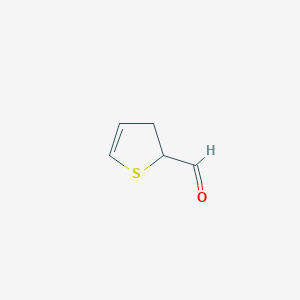
Thiophene, 2-formyl-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2-formyl-2,3-dihydro- is an organic compound with the molecular formula C5H6OS. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-formyl-2,3-dihydrothiophene, often involves heterocyclization reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-formyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 2-Hydroxymethyl-2,3-dihydrothiophene.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Based on the search results, a comprehensive article focusing solely on the applications of the compound "Thiophene, 2-formyl-2,3-dihydro-" is not available. However, the search results do provide information on thiophenes and related compounds, which can be summarized as follows:
Thiophene and its Derivatives
- General Information: Thiophene is a sulfur-containing heterocycle widely used in pharmaceuticals, functional materials, and natural products . It is of interest to synthetic chemists because of its diverse reactivities, and many synthetic strategies have been developed for functionalized thiophenes .
- Thiophene Synthesis: Research into thiophene synthesis focuses on methods using various sulfur sources to obtain thiophene substrates .
- 2-Thiophenecarboxaldehyde: 2-Thiophenecarboxaldehyde is used as a flavoring agent .
- 5-Nitro-2-thiophenecarboxaldehyde: 5-Nitro-2-thiophenecarboxaldehyde is used in the preparation of 2,3-dihydro compounds .
Thiazolidinones and Thiopyrano[2,3-d]thiazoles
- Thiazolidinone Derivatives: Thiazolidinones and their derivatives are an important group of heterocyclic compounds with biological activities in medicine and agriculture . They possess pharmacological actions such as antimicrobial, anti-diabetic, anticonvulsant, and anticancer activities .
- Thiopyrano[2,3-d]thiazole Derivatives: These are considered novel anticancer lead compounds . Some compounds showed significant anticancer activity against liver and breast cancer cell lines .
Other Related Compounds
- Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers: These compounds exhibit potent in vivo antitumor efficacy with modest toxicity, reflecting their selectivity for cellular uptake .
- N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide : This compound with IUPAC name N-((2E)-3-allyl-4-chloro-5-formyl-1,3-thiazol-2(3H)-ylidene)-2-thiophenesulfonamide has potential research applications .
Mechanism of Action
The mechanism of action of thiophene, 2-formyl-2,3-dihydro- involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can affect biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which lacks the formyl group.
2-Formylthiophene: Similar to 2-formyl-2,3-dihydrothiophene but without the dihydro modification.
2,3-Dihydrothiophene: Lacks the formyl group but has the dihydro modification.
Uniqueness
Thiophene, 2-formyl-2,3-dihydro- is unique due to the presence of both the formyl group and the dihydro modification. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
290354-70-0 |
|---|---|
Molecular Formula |
C5H6OS |
Molecular Weight |
114.17 g/mol |
IUPAC Name |
2,3-dihydrothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H6OS/c6-4-5-2-1-3-7-5/h1,3-5H,2H2 |
InChI Key |
QWTALAUIEVWIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















